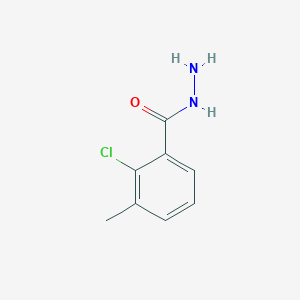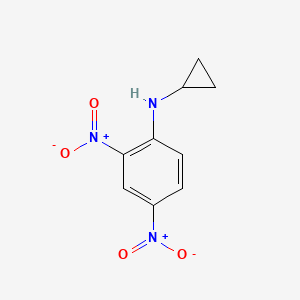
2-Chloro-3-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methylbenzohydrazide is a chemical compound with the molecular formula C8H10ClN3O. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is known for its unique chemical properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-3-methylbenzohydrazide typically involves the reaction of 2-chloro-3-methylbenzoic acid with hydrazine hydrate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the continuous preparation method involves the oxidation of 2,6-dimethyl chlorobenzene in a tubular reactor . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-methylbenzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Chloro-3-methylbenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-Chloro-3-methylbenzoic acid: A precursor in the synthesis of 2-Chloro-3-methylbenzohydrazide.
2-Chloro-3-methylbutane: A structurally similar compound with different chemical properties.
2-Chloro-2-methylpropane: Another similar compound used in different chemical reactions.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
2-chloro-3-methylbenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMUYOSYWNDADC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)
![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)



![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)
![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)
![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)


![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)

![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)

